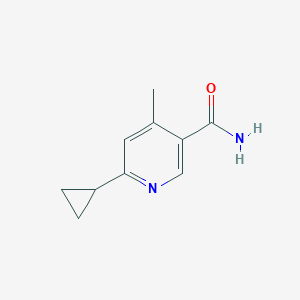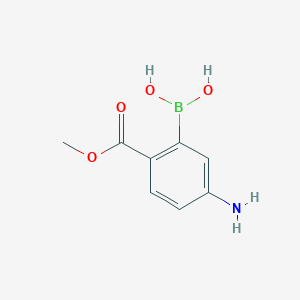
(5-Amino-2-(methoxycarbonyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Amino-2-(methoxycarbonyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with an amino group and a methoxycarbonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-(methoxycarbonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Boronic Acid Group: This can be achieved through the reaction of an aryl halide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction. For example, nitration of the phenyl ring followed by catalytic hydrogenation can yield the amino group.
Methoxycarbonylation: The methoxycarbonyl group can be introduced via esterification reactions, often using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form phenols.
Reduction: The nitro group (if present as an intermediate) can be reduced to an amino group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.
Major Products Formed
Phenols: From oxidation of the boronic acid group.
Amines: From reduction of nitro groups.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
(5-Amino-2-(methoxycarbonyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: Potential use in the development of boron-containing drugs and as a probe for biological studies.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (5-Amino-2-(methoxycarbonyl)phenyl)boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond. In biological systems, the boronic acid group can interact with diols and other functional groups, potentially inhibiting enzymes or altering biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the amino and methoxycarbonyl groups.
(4-Methoxycarbonylphenyl)boronic Acid: Similar but with the methoxycarbonyl group in a different position.
(5-Amino-2-(hydroxycarbonyl)phenyl)boronic Acid: Similar but with a hydroxycarbonyl group instead of methoxycarbonyl.
Uniqueness
(5-Amino-2-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of both an amino group and a methoxycarbonyl group on the phenyl ring, which can influence its reactivity and interactions in both chemical and biological systems.
Propiedades
Fórmula molecular |
C8H10BNO4 |
|---|---|
Peso molecular |
194.98 g/mol |
Nombre IUPAC |
(5-amino-2-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BNO4/c1-14-8(11)6-3-2-5(10)4-7(6)9(12)13/h2-4,12-13H,10H2,1H3 |
Clave InChI |
MQWDGOZISHNGPZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)N)C(=O)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


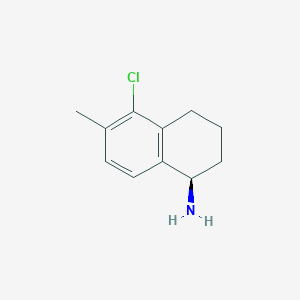
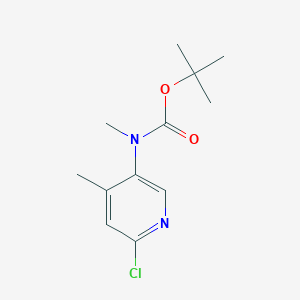
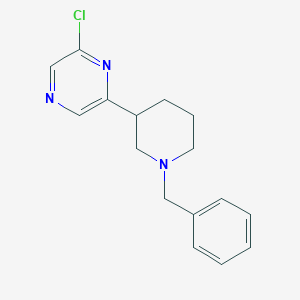

![(1R)-1-[4-(Difluoromethyl)phenyl]propylamine](/img/structure/B13049298.png)
![(3aR,4S,9bS)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13049299.png)



![(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridin-6-YL)methanol hcl](/img/structure/B13049321.png)


